molecular formula C8H10ClNO B8760392 1-(2-Amino-6-chlorophenyl)ethan-1-ol

1-(2-Amino-6-chlorophenyl)ethan-1-ol

Cat. No. B8760392
M. Wt: 171.62 g/mol
InChI Key: SCKNDGHEDFYSJP-UHFFFAOYSA-N
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Patent
US07442696B2

Procedure details

This compound was prepared using General Method 1 (EXAMPLE 1) from 2-amino-6-chlorobenzaldehyde (45 mg, 0.29 mmol) and methylmagnesium bromide (3 M in ether, 0.24 mL) to afford (±)-(2-amino-6-chlorophenyl)ethanol after flash chromatography (4:1 hexanes:ethyl acetate).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=[O:5].[CH3:11][Mg]Br>C(OCC)(=O)C>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]([OH:5])[CH3:11]

Inputs

Step One
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
45 mg
Type
reactant
Smiles
NC1=C(C=O)C(=CC=C1)Cl
Step Three
Name
Quantity
0.24 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC=C1)Cl)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.